N-Boc-tyramine
Overview
Description
N-Boc-tyramine, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-hydroxyphenethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Application in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 4-hydroxyphenethylcarbamate, have been utilized as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, demonstrating their utility in chemical transformations (Guinchard, Vallée, & Denis, 2005).
Role in Metabolic Studies
Studies on the metabolism of compounds structurally similar to tert-butyl 4-hydroxyphenethylcarbamate, such as m-tert.-butylphenyl N-methylcarbamate, in insects and mice, have revealed insights into oxidative stress and enzymatic processes. These studies focused on the hydroxylation of various functional groups, contributing to the understanding of species-specific metabolic pathways (Douch & Smith, 1971).
Comparative Toxicity Studies
Research comparing the cytotoxicity of related compounds such as butylated hydroxytoluene and its derivatives in isolated rat hepatocytes can inform the understanding of the relative safety and potential toxicological impacts of tert-butyl 4-hydroxyphenethylcarbamate. These studies contribute to a broader understanding of the toxic effects of various chemical derivatives on liver cells (Nakagawa, Yaguchi, & Suzuki, 1994).
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in many biologically active compounds, illustrates the significance of tert-butyl 4-hydroxyphenethylcarbamate derivatives in pharmaceutical chemistry. This research underlines the compound's role in the creation of therapeutic agents (Zhao, Guo, Lan, & Xu, 2017).
Investigation of DNA Base Damage
Research involving tert-butyl hydroperoxide, a related compound, has been used to study the effects of oxidative stress on DNA bases in mammalian cells. This research helps in understanding the cellular impacts of oxidative compounds, which can be extrapolated to similar structures like tert-butyl 4-hydroxyphenethylcarbamate (Altman et al., 1993).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo thermal oxidation . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s known that the compound can participate in oxidation reactions , but the downstream effects of these reactions on biochemical pathways require further investigation .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability .
Result of Action
The compound’s participation in oxidation reactions suggests it may have a role in redox biology
Action Environment
Given its participation in oxidation reactions , it’s plausible that factors such as temperature and the presence of other reactive species could influence its action .
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTKMMDBWGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474147 | |
Record name | Boc-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64318-28-1 | |
Record name | Boc-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)tyramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.